Desfesoterodine Desfesoterodine Desfesoterodine is a diarylmethane.
Desfesoterodine is a metabolite of [tolterodine].
Brand Name: Vulcanchem
CAS No.: 207679-81-0
VCID: VC20758723
InChI: InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1
SMILES: CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Molecular Formula: C22H31NO2
Molecular Weight: 341.5 g/mol

Desfesoterodine

CAS No.: 207679-81-0

Cat. No.: VC20758723

Molecular Formula: C22H31NO2

Molecular Weight: 341.5 g/mol

* For research use only. Not for human or veterinary use.

Desfesoterodine - 207679-81-0

CAS No. 207679-81-0
Molecular Formula C22H31NO2
Molecular Weight 341.5 g/mol
IUPAC Name 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
Standard InChI InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1
Standard InChI Key DUXZAXCGJSBGDW-HXUWFJFHSA-N
Isomeric SMILES CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
SMILES CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Canonical SMILES CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Appearance Solid powder

Chemical Identity and Properties

Desfesoterodine (CAS number: 207679-81-0) is a metabolite of tolterodine with antimuscarinic properties indicated for the symptomatic treatment of urinary frequency and incontinence . Its chemical formula is C22H31NO2 with an average molecular weight of 341.487 and a monoisotopic weight of 341.235479241 . The compound has a predicted relative density of 1.060 g/cm³ and demonstrates good solubility in ethanol at 63 mg/mL (184.49 mM) when subjected to sonication .

Structural Characteristics

Desfesoterodine's chemical structure features a hydroxymethyl group that distinguishes it from its parent compound tolterodine. This structural modification contributes to its unique pharmacokinetic properties and receptor binding profile . The compound is also known by alternative names including PNU-200577, 5-hydroxymethyl Tolterodine, and 5-HMT .

Synthesis Pathways

Desfesoterodine is primarily synthesized through the hydrolysis of fesoterodine, which involves the cleavage of an ester bond. Industrial production typically utilizes non-specific esterases to facilitate this hydrolysis under controlled conditions, ensuring optimal purity and yield of the final product.

Pharmacological Profile

Mechanism of Action

Desfesoterodine functions as a potent muscarinic receptor antagonist with a Kb value of 0.84 nM . It exerts its therapeutic effect by competitively inhibiting M3 muscarinic receptors in the bladder, effectively reducing involuntary detrusor muscle contractions and increasing bladder capacity . This mechanism is particularly beneficial for patients suffering from overactive bladder syndrome.

In vitro studies demonstrate that desfesoterodine produces concentration-dependent inhibition of carbachol-induced contraction of guinea-pig isolated urinary bladder strips and antagonizes muscarinic receptors with a pA2 of 9.1 . The compound also causes concentration-dependent inhibition of (-)³H-QNB binding in homogenates of guinea-pig urinary bladder, parotid gland, heart, and cerebral cortex .

Receptor Selectivity

Research findings indicate that desfesoterodine exhibits tissue selectivity, being approximately three times more potent at inhibiting urinary bladder contractions compared to salivary gland function . This selectivity profile potentially contributes to a more favorable therapeutic index with reduced anticholinergic side effects related to salivation.

Tissue TargetPotency (ID₅₀)Relative Potency
Urinary Bladder15 nmol/kg3× higher
Salivary Gland40 nmol/kgBaseline

Table 1: Tissue selectivity of desfesoterodine in animal models

Pharmacokinetic Properties

Metabolism and Bioavailability

Clinical Applications

Treatment of Overactive Bladder

Desfesoterodine has demonstrated significant efficacy in treating overactive bladder (OAB) symptoms, particularly when delivered through fesoterodine administration . Clinical trials show meaningful improvements in key parameters including urgency episodes, micturition frequency, and incontinence episodes .

Efficacy in Elderly Populations

A 12-week randomized, double-blind, placebo-controlled trial involving 794 individuals aged 65 and older with OAB symptoms provided strong evidence for the efficacy of flexible-dose fesoterodine in this vulnerable population . The study found statistically significant improvements in multiple urinary parameters compared to placebo.

Clinical ParameterFesoterodine vs. Placebo
Urgency EpisodesSignificantly greater improvement
MicturitionsSignificantly greater improvement
Nocturnal MicturitionsSignificantly greater improvement
Incontinence Pad UseSignificantly greater improvement
OAB Questionnaire ScoresSignificantly greater improvement
Urgency Urinary Incontinence EpisodesNo significant difference

Table 2: Key clinical outcomes in elderly patients with OAB treated with fesoterodine (delivering desfesoterodine)

The study also evaluated flexible-dose regimens, finding that by week 8, 64% of fesoterodine-treated participants and 71% of placebo-treated participants opted for dose escalation . This suggests that dose optimization may be important for maximizing therapeutic benefits.

Comparative Effectiveness

Advantages Over Parent Compounds

The pharmacokinetic data suggest that fesoterodine delivers desfesoterodine with less variability than tolterodine, regardless of CYP2D6 status, with up to 40% higher bioavailability . This consistent delivery may translate to more predictable clinical responses and potentially improved therapeutic outcomes.

Dosing Considerations

Mean urinary excretion of desfesoterodine following fesoterodine 4 and 8 mg administration was 0.44 and 0.89 mg in EMs and 0.60 and 1.32 mg in PMs, respectively . Following tolterodine ER 4 and 8 mg, urinary excretion was 0.38 and 0.71 mg respectively (EMs only) . These data provide insights into dose-exposure relationships that may guide clinical dosing strategies.

Future Research Directions

The established pharmacological profile of desfesoterodine suggests potential for continued development and expanded applications. Future research might focus on long-term outcomes, comparative effectiveness against newer agents, and potential applications in specific patient subgroups with challenging manifestations of overactive bladder syndrome.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator